molecular formula C9H10Cl2N2 B12964650 1-(2,6-Dichloropyridin-3-yl)cyclobutanamine

1-(2,6-Dichloropyridin-3-yl)cyclobutanamine

Cat. No.: B12964650
M. Wt: 217.09 g/mol
InChI Key: DFGARRZKZAJHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichloropyridin-3-yl)cyclobutanamine is a chemical compound with the molecular formula C9H12Cl2N2 It is characterized by the presence of a cyclobutanamine group attached to a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclobutanamine typically involves the reaction of 2,6-dichloropyridine with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyridin-3-yl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichloropyridinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(2,6-Dichloropyridin-3-yl)cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-3-yl)cyclobutanamine: A similar compound with a single chlorine atom on the pyridine ring.

    1-(2,6-Dichloropyridin-3-yl)cyclobutanol: A related compound with a hydroxyl group instead of an amine.

Uniqueness

1-(2,6-Dichloropyridin-3-yl)cyclobutanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclobutanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

1-(2,6-dichloropyridin-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H10Cl2N2/c10-7-3-2-6(8(11)13-7)9(12)4-1-5-9/h2-3H,1,4-5,12H2

InChI Key

DFGARRZKZAJHRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(N=C(C=C2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.